![molecular formula C14H11N5O3 B2857253 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034280-98-1](/img/structure/B2857253.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely have a planar section due to the aromatic pyridine and oxadiazole rings, and these may influence its chemical reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The pyridine ring might undergo electrophilic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would be influenced by the functional groups present .Scientific Research Applications
Electronic and Bonding Properties
The study of mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes reveals insights into the electronic and bonding properties of compounds related to N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide. These complexes have been synthesized and characterized, providing a deeper understanding of their molecular structure, which is crucial for applications in materials science and catalysis. The electronic, vibrational, and EPR spectroscopic measurements alongside X-ray diffraction methods highlight the significant roles such ligands can play in designing complexes with specific electronic and structural features (Wu & Su, 1997).
Catalytic and Organic Synthesis Applications
In the realm of organic synthesis, this compound derivatives have been explored for their potential in facilitating transformations. For instance, picolinamide has been employed in oxidative annulation reactions for the synthesis of isoquinolines through C-H/N-H bonds activation, showcasing its utility as a traceless directing group in cobalt-catalyzed processes (Kuai et al., 2017). This reflects the broader applicability of such compounds in catalysis and the synthesis of heterocyclic compounds, pivotal in pharmaceutical research and development.
Anticancer Activity
Research into the biomedical applications of this compound and related complexes has highlighted their potential in anticancer therapy. The synthesis and in vitro studies of Pt(II) pyridinium amidate (PYA) complexes, incorporating ligands similar to this compound, demonstrate cytotoxic activities against various cancer cell lines. These studies provide a foundation for further exploration of such complexes as therapeutic agents in cancer treatment (Muller et al., 2016).
Mechanism of Action
Without specific study data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with.
Safety and Hazards
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-11-7-9(4-6-16-11)13-18-12(22-19-13)8-17-14(21)10-3-1-2-5-15-10/h1-7H,8H2,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQPEZBHXYGLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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